4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine
Description
Properties
IUPAC Name |
4-(2-indolo[3,2-b]quinoxalin-6-ylethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVLXWUDVQMAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoloquinoxalines, including 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids like acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. For instance, the use of microwave irradiation and nanoparticle catalysts like copper-doped CdS or cerium (IV) oxide has been proposed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives .
Scientific Research Applications
Chemistry
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine serves as a versatile building block in organic synthesis. It can be modified to create derivatives with tailored properties for specific applications.
Biological Activities
Research indicates that this compound exhibits significant biological activity:
- Antiviral Properties : Similar indoloquinoxaline derivatives have shown efficacy against viral infections, suggesting potential applications in antiviral drug development.
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cells such as MCF-7 and HCT-116 .
- Antidiabetic Effects : Indoloquinoxaline derivatives have also been associated with antidiabetic activities, making them candidates for further exploration in metabolic disease research.
Medical Applications
The compound's potential as a therapeutic agent is under investigation:
- Cancer Therapeutics : Due to its cytotoxic properties, it is being evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Inhibitory Effects on Enzymes : The molecular interactions of this compound with key enzymes involved in cancer progression are being studied to understand its mechanism of action better.
Industrial Applications
In the realm of materials science, this compound is being explored for:
- Optoelectronic Devices : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The compound's ability to facilitate charge transport and light absorption is critical for these technologies.
Case Studies
Several studies have documented the efficacy of compounds structurally related to this compound:
- Anticancer Activity : A study demonstrated that similar indoloquinoxaline derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.137 to 0.332 μg/mL .
- Antiviral Research : Research on indoloquinoxalines has highlighted their potential as antiviral agents targeting specific viral pathways .
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between these compounds and target enzymes involved in cancer metabolism .
Mechanism of Action
The mechanism of action of 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes .
Comparison with Similar Compounds
Indolo[2,3-b]quinoxalinyl Pyridine Derivative
A structurally related compound, synthesized from an enaminone precursor (4-(N,N-dimethylamino)-3-(6H-indolo[2,3-b]quinoxalin-6-yl)-2-butanone), shares the indoloquinoxaline core but substitutes a pyridine ring instead of the morpholine-ethyl group . Key differences include:
- Electronic Effects : The pyridine ring introduces stronger electron-withdrawing character compared to morpholine, altering charge transport properties.
- Synthetic Route : This derivative was prepared via condensation reactions involving isatin and o-phenylenediamine, contrasting with the palladium-catalyzed couplings often used for morpholine-linked analogs.
Thieno[3,2-b]thiophene Derivatives
Comparative insights include:
- Optical Properties: Thieno[3,2-b]thiophene derivatives exhibit absorption maxima in the UV-vis range (λmax ≈ 300–400 nm), similar to indoloquinoxalines, but with narrower bandgaps due to reduced π-extension.
- Thermal Stability: Thermogravimetric analysis (TGA) of thieno[3,2-b]thiophene compounds reveals decomposition temperatures above 300°C, suggesting robust thermal stability—a trait likely shared by indoloquinoxalines due to their rigid fused-ring systems .
Research Findings and Limitations
- Optoelectronic Potential: Indoloquinoxalines exhibit broader absorption spectra than thienothiophenes, attributed to their larger conjugated systems. However, thienothiophenes outperform in charge-carrier mobility due to reduced steric hindrance .
- Solubility Trade-offs : The morpholine group in the target compound likely improves solubility in polar solvents compared to phenyl- or pyridine-substituted analogs, though at the cost of reduced crystallinity .
- Data Gaps: Direct experimental data on 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine—such as UV-vis spectra, cyclic voltammetry, or device performance—are absent in the provided evidence. Further studies are needed to validate its semiconductor or biological activity.
Biological Activity
4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine is a compound that has garnered attention for its biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Structure and Properties
The compound features a unique structure characterized by an indoloquinoxaline moiety linked to a morpholine ring. This structural configuration is essential for its biological functions, particularly its ability to intercalate into DNA.
DNA Intercalation : The primary mechanism through which this compound exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, which disrupts the normal helical structure and interferes with critical cellular processes such as replication and transcription.
Impact on Cellular Processes :
- Cell Cycle Arrest : By disrupting DNA function, the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The interference with DNA integrity can trigger apoptosis, leading to cell death.
- Antiviral Activity : In viral contexts, it inhibits viral replication by targeting viral DNA or RNA synthesis processes.
Biochemical Pathways Affected
The compound influences several key biochemical pathways:
- DNA Repair Mechanisms : Disruption of normal repair pathways can lead to increased mutation rates in cancer cells.
- Gene Expression Modulation : Changes in gene expression can alter cellular responses and contribute to therapeutic effects against tumors and viruses.
Cytotoxicity and Antiviral Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In studies involving HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, IC50 values were reported at approximately 1.9 µg/mL and 2.3 µg/mL respectively, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
Case Studies
- Antiviral Efficacy : A study highlighted the compound's ability to enhance innate antiviral resistance in cellular models. It showed promising results in reducing viral load in treated cells compared to controls .
- Inflammation Markers : Another investigation focused on biomarkers of inflammation during antiviral treatment with this compound, indicating a potential role in modulating immune responses .
Comparative Analysis of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine?
Methodological Answer:
The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, a morpholine derivative (e.g., 4-(2-chloroethyl)morpholine hydrochloride) is reacted with an indoloquinoxaline precursor under basic conditions (e.g., cesium carbonate in DMF) at elevated temperatures (60°C for 3 hours) to form the ethyl-linked morpholine-indoloquinoxaline structure. Purification is achieved via C-18 reverse-phase chromatography (water/acetonitrile gradient), yielding the target compound with LCMS confirmation (m/z 754 [M+H]⁺) .
Advanced: How can reaction yields be optimized for alkylation steps involving morpholine derivatives?
Methodological Answer:
Key parameters include:
- Catalyst selection: Tetra-n-butylammonium iodide (TBAI) enhances nucleophilic substitution efficiency by stabilizing transition states .
- Base strength: Strong bases like Cs₂CO₃ improve deprotonation of intermediates, critical for alkylation .
- Solvent choice: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.
- Temperature control: Prolonged heating (e.g., 60°C for 3–5 hours) ensures completion but must avoid thermal degradation.
Contradictory yield reports (e.g., 88% in Example 328 vs. lower yields in other protocols) may arise from trace moisture or incomplete purification .
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- LCMS/HPLC: Retention time (1.26–1.32 minutes under SMD-TFA05 conditions) and m/z values confirm molecular weight and purity .
- Thermogravimetric analysis (TGA): Assess thermal stability, with decomposition profiles compared to reference standards .
- Elemental analysis: Validates empirical formula (e.g., C, H, N content) .
Advanced: How to resolve discrepancies in spectral data (e.g., LCMS vs. NMR) for this compound?
Methodological Answer:
- LCMS artifacts: Adducts (e.g., [M+Na]⁺) or solvent clusters may cause m/z deviations. Use high-resolution MS (HRMS) for precise mass confirmation .
- NMR signal broadening: Aggregation or paramagnetic impurities in morpholine derivatives can obscure peaks. Deuterated DMSO or sonication may improve resolution .
- Cross-validation: Compare retention times and spectral data across multiple batches and independent syntheses .
Basic: What are the critical solubility and stability considerations for in vitro assays?
Methodological Answer:
- Solubility: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (≤10 mg/mL). Pre-solubilization in DMSO followed by dilution in PBS is recommended .
- Stability: Store lyophilized at −20°C; avoid repeated freeze-thaw cycles. Stability in DMSO (>6 months at −80°C) is confirmed via HPLC .
Advanced: How to design structure-activity relationship (SAR) studies for morpholine-indoloquinoxaline derivatives?
Methodological Answer:
- Core modifications: Substitute the indoloquinoxaline moiety with electron-withdrawing groups (e.g., -CF₃) to assess π-π stacking interactions .
- Linker optimization: Compare ethyl vs. propyl spacers for conformational flexibility using molecular docking .
- Morpholine substitution: Replace morpholine with piperazine or thiomorpholine to evaluate hydrogen-bonding capacity .
Advanced: What mechanistic insights explain the role of Pd catalysts in related heterocyclic syntheses?
Methodological Answer:
Pd-catalyzed coupling (e.g., Suzuki or Stille reactions) facilitates aryl-aryl bond formation in indoloquinoxaline precursors. Key factors:
- Ligand effects: Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving yield .
- Boronate precursor quality: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives enhance cross-coupling efficiency .
Basic: How to address low reproducibility in chromatographic purification?
Methodological Answer:
- Column conditioning: Pre-equilibrate C-18 columns with ≥10 column volumes of starting solvent (e.g., 5% acetonitrile/water) .
- Gradient optimization: Adjust acetonitrile concentration (±2%) to resolve co-eluting impurities .
- Acid modifiers: Trifluoroacetic acid (0.05–0.1%) improves peak symmetry for basic compounds .
Advanced: What computational methods predict physicochemical properties of this compound?
Methodological Answer:
- DFT calculations: Estimate logP (2.1–2.5) and pKa (morpholine N: ~7.5) using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular dynamics (MD): Simulate membrane permeability using CHARMM force fields .
Advanced: How to analyze conflicting bioactivity data across independent studies?
Methodological Answer:
- Assay standardization: Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch variability: Characterize compound purity (≥95% by HPLC) and confirm stereochemistry (CD spectroscopy) .
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
